molecular formula C20H22ClNO B5768443 N-(2-chlorobenzyl)-1-phenylcyclohexanecarboxamide

N-(2-chlorobenzyl)-1-phenylcyclohexanecarboxamide

Cat. No. B5768443
M. Wt: 327.8 g/mol
InChI Key: MLZKJCRFESPBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-phenylcyclohexanecarboxamide, commonly known as CX614, is a potent drug that has gained significant attention in the field of neuroscience for its potential therapeutic applications. CX614 is a selective AMPA receptor positive allosteric modulator, which means it enhances the activity of AMPA receptors, leading to increased neuronal excitability and synaptic plasticity. In

Scientific Research Applications

CX614 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is essential for learning and memory. CX614 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Moreover, CX614 has been demonstrated to have anti-depressant properties and has been studied for its potential use in treating depression.

Mechanism of Action

CX614 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the brain. By enhancing the activity of AMPA receptors, CX614 increases neuronal excitability and synaptic plasticity, leading to improved learning and memory.
Biochemical and physiological effects:
CX614 has been shown to have various biochemical and physiological effects. It increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neuroprotection. CX614 also increases the expression of glial cell line-derived neurotrophic factor (GDNF), which promotes the survival and differentiation of dopaminergic neurons. Moreover, CX614 has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.

Advantages and Limitations for Lab Experiments

CX614 has several advantages for lab experiments. It is a potent and selective AMPA receptor modulator, which makes it an ideal tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory. Moreover, CX614 has been shown to have a long half-life, which allows for sustained effects on synaptic plasticity. However, one limitation of CX614 is its solubility, which can be challenging for some experiments.

Future Directions

CX614 has significant potential for therapeutic applications in the field of neuroscience. Future research should focus on optimizing the synthesis method of CX614 and developing more potent and selective AMPA receptor modulators. Moreover, further studies are needed to investigate the potential use of CX614 in treating various neurological disorders, including Alzheimer's disease, traumatic brain injury, and depression. Finally, more research is needed to understand the long-term effects of CX614 on synaptic plasticity and neuronal function.

Synthesis Methods

CX614 can be synthesized through a multi-step process, starting with the reaction of 1-phenylcyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chlorobenzylamine to produce the desired product, CX614.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO/c21-18-12-6-5-9-16(18)15-22-19(23)20(13-7-2-8-14-20)17-10-3-1-4-11-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZKJCRFESPBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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